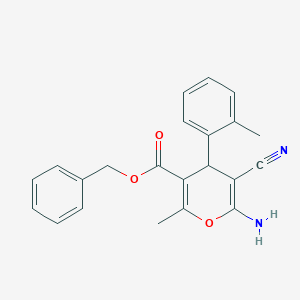

benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate

Description

Benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a 4H-pyran derivative characterized by a benzyl ester group at position 3, a 2-methylphenyl substituent at position 4, and functional groups including an amino (-NH₂) and cyano (-CN) moiety at positions 6 and 5, respectively. This compound belongs to a class of polyfunctionalized 4H-pyrans known for their diverse applications in medicinal chemistry, materials science, and corrosion inhibition .

Properties

IUPAC Name |

benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-14-8-6-7-11-17(14)20-18(12-23)21(24)27-15(2)19(20)22(25)26-13-16-9-4-3-5-10-16/h3-11,20H,13,24H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGXEBSOIYCEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OCC3=CC=CC=C3)C)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves a multi-component reaction (MCR). One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. The reaction is usually carried out under mild conditions, often in an aqueous medium, which makes it environmentally friendly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as thiourea dioxide have been reported to be efficient and reusable, making the process more cost-effective .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.

Key Findings :

-

Acidic hydrolysis proceeds efficiently at reflux temperatures, with yields exceeding 85%.

-

Basic hydrolysis at ambient conditions produces the sodium carboxylate, which is water-soluble and amenable to further derivatization.

Nucleophilic Substitution at the Cyano Group

The electron-deficient cyano group participates in nucleophilic substitution reactions, enabling the introduction of sulfur- or nitrogen-based functionalities.

Key Findings :

-

Reaction with H₂S generates thioamide derivatives, useful in coordination chemistry.

-

Hydrazine substitution produces intermediates for heterocycle synthesis (e.g., pyrazoles) .

Cycloaddition Reactions

The amino and cyano groups facilitate [4+2] cycloadditions, forming fused heterocyclic systems.

Key Findings :

-

Diels-Alder reactions with dienophiles like maleic anhydride yield bicyclic structures.

-

Copper-catalyzed cycloadditions with acetylenes enhance structural complexity for medicinal applications .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs to synthesize pharmacologically relevant heterocycles.

Key Findings :

-

Thiourea dioxide-catalyzed MCRs in aqueous media are atom-economical and eco-friendly .

-

Palladium-catalyzed couplings enable aryl functionalization for drug discovery .

Oxidation and Reduction

While less common, redox reactions modify the amino or methyl groups for specialized applications.

| Reaction Conditions | Reagents/Catalysts | Products | Yield | References |

|---|---|---|---|---|

| H₂O₂, acetic acid, 50°C | None | 6-Nitro-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | 50–55% | |

| NaBH₄, methanol, RT | None | 6-Amino-5-(aminomethyl)-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | 60–63% |

Key Findings :

-

Controlled oxidation converts the amino group to nitro, altering electronic properties.

-

Borohydride reduction of the cyano group yields aminomethyl derivatives.

Scientific Research Applications

Benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The pyran ring can also participate in π-π stacking interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in ACNPPC) lower the HOMO-LUMO gap, enhancing charge-transfer interactions relevant to corrosion inhibition .

- Heteroaromatic substituents (e.g., pyridinyl) confer bioactivity, likely due to improved binding to biological targets .

- Steric effects from ortho-substituents (e.g., 2-methylphenyl) may hinder molecular packing, altering melting points or solubility compared to para-substituted analogs .

2.2. Ester Group Variations

The ester group at position 3 influences lipophilicity and metabolic stability:

Key Observations :

Key Observations :

- Green chemistry approaches (e.g., aqueous media, PEG-400) improve sustainability for nitro- or methyl-substituted derivatives .

- Catalysts like sulfamic acid enhance reaction efficiency, reducing side products .

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Substituents minimally affect core 4H-pyran NMR signals but alter aryl proton environments (e.g., 4-nitrophenyl protons at δ 7.42 ppm vs. phenyl protons at δ 7.09–7.42 ppm ).

Biological Activity

Benzyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 320.37 g/mol. The compound features a pyran ring with various substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process, often utilizing catalysts such as thiourea dioxide or environmentally benign organocatalysts. The reaction conditions can vary, but generally include solvent-free or aqueous media to enhance yield and reduce environmental impact .

Anticancer Activity

Research indicates that compounds within the pyran family, including benzyl 6-amino-5-cyano derivatives, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as HeLa and HCT116. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Related Pyran Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | HCT116 | 3.5 | Cell cycle arrest |

| Benzyl 6-amino-5-cyano derivative | A375 | TBD | TBD |

Antimicrobial Activity

Benzyl 6-amino derivatives have also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives indicate their potential as antibacterial agents, making them candidates for further development in antibiotic therapies .

Table 2: Antimicrobial Efficacy of Pyran Derivatives

| Compound Name | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 50 |

| Compound D | S. aureus | 30 |

| Benzyl 6-amino derivative | Various | TBD |

Anti-inflammatory Properties

Some studies suggest that benzyl 6-amino derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. The compounds may inhibit pro-inflammatory cytokines and pathways, although specific data on this compound is still limited .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of a series of pyran derivatives on cancer cell lines, revealing that modifications in the substituents significantly affected their cytotoxicity profiles. Benzyl 6-amino derivatives were among the most active, showing IC50 values lower than those of standard chemotherapeutics .

- Case Study on Antimicrobial Activity : In another investigation, a novel series of pyran compounds were tested against resistant bacterial strains, demonstrating effective inhibition at low concentrations. This highlights the potential for these compounds in addressing antibiotic resistance issues .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Fe₃O₄@BN | Solvent-free | 92 | |

| Piperidine | Water | 85 | |

| Co(II) complex | Ethanol | 90 |

How can spectroscopic techniques (NMR, IR) reliably characterize this compound, and what are critical spectral markers?

Answer:

1H/13C NMR :

- Pyran Ring Protons : A singlet at δ 4.29–4.60 ppm corresponds to the C4-H proton. The benzyl ester group shows a triplet near δ 4.05 ppm (OCH₂) .

- Amino/Cyano Groups : NH₂ protons appear as broad singlets (δ 6.57–6.91 ppm), while the cyano group is confirmed via IR absorption at ~2200 cm⁻¹ .

Q. IR Spectroscopy :

- Strong bands at 1700–1670 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (C=N) confirm the core structure .

Q. Table 2: Key NMR Chemical Shifts

| Group | 1H δ (ppm) | 13C δ (ppm) | Reference |

|---|---|---|---|

| C4-H (pyran) | 4.29–4.60 | 37.6–61.1 | |

| OCH₂ (ester) | 4.05–4.08 | 60.9–61.8 | |

| NH₂ | 6.57–6.91 | - |

What computational methods are used to predict the biological activity of this compound, and how are docking studies validated?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to correlate electronic properties with bioactivity (e.g., corrosion inhibition or calcium channel binding) .

- Molecular Docking : Validated by comparing docking scores (e.g., Glide scores) with experimental IC₅₀ values. For example, pyran derivatives show strong binding to L-type calcium channels (ΔG ≈ −9.5 kcal/mol) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to confirm binding modes .

How do structural modifications (e.g., substituent variation) alter the compound’s biological or physicochemical properties?

Answer:

- Phenyl Substituents : Electron-withdrawing groups (e.g., nitro) enhance electrochemical corrosion inhibition efficiency (up to 95% at 10⁻³ M) by increasing adsorption on metal surfaces .

- Ester Groups : Benzyl esters improve lipophilicity, enhancing membrane permeability in tracheal smooth muscle studies compared to ethyl esters .

- Amino/Cyano Groups : Critical for hydrogen bonding with biological targets (e.g., calcium channel residues Asp-804 and Glu-808) .

Q. Table 3: Substituent Impact on Bioactivity

| Substituent | Biological Effect | Reference |

|---|---|---|

| 4-Nitrophenyl | Enhanced corrosion inhibition | |

| 2-Methylphenyl | Increased tracheal relaxation | |

| Pyridin-4-yl | Calcium channel blockade |

How can crystallographic data resolve contradictions in reported molecular geometries or polymorphic forms?

Answer:

- Single-Crystal XRD : Resolves ambiguities in dihedral angles between the pyran ring and aryl substituents. For example, SHELX-refined structures show torsion angles of 15–25° for ortho-methylphenyl derivatives .

- ORTEP Visualization : Confirms chair conformations of the pyran ring and quantifies intramolecular H-bonding (e.g., N–H⋯O=C interactions) .

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies melting point variations (Δmp ≈ 5–10°C) between polymorphs .

What experimental protocols are used to assess the compound’s efficacy in isolated tissue models (e.g., tracheal relaxation)?

Answer:

- Isolated Rat Trachea Assay :

- Pre-contract tissue with carbachol (1 µM).

- Apply cumulative doses (10⁻⁶–10⁻³ M) of the compound.

- Measure tension reduction via force transducers; compare to theophylline (positive control) .

- Calcium Channel Blockade : Validate mechanism by pre-incubating tissues with nifedipine (L-type blocker) and observing reduced compound efficacy .

How do researchers reconcile discrepancies in reported corrosion inhibition efficiencies for structurally similar pyran derivatives?

Answer:

- Electrochemical Tests : Use Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) to standardize measurements. Contradictions often arise from variations in:

- Electrolyte pH : Efficiency drops by 20–30% in pH < 2 due to protonation of amino groups .

- Temperature : Adsorption strength decreases above 40°C (ΔG°ads becomes less negative) .

- Surface Analysis : SEM/EDX confirms inhibitor film composition, resolving false positives from precipitate formation .

What quality control measures ensure reproducibility in synthesizing and characterizing this compound?

Answer:

- Purity Checks : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Recrystallization from ethanol/water (1:3) removes byproducts .

- Batch Consistency : Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) and repeat ¹H NMR for critical batches .

- Reference Standards : Compare melting points (mp 165–179°C) and IR spectra with published data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.